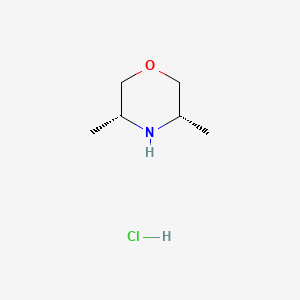

Cis-3,5-dimethylmorpholine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-3,5-dimethylmorpholine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-3,5-dimethylmorpholine hydrochloride typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

Cis-3,5-dimethylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce demethylated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Sodium hydroxide, alkoxide ions; reactions are conducted in polar solvents like water or alcohols at elevated temperatures.

Major Products Formed

Oxidation: N-oxides of cis-3,5-dimethylmorpholine.

Reduction: Demethylated derivatives of the parent compound.

Substitution: Hydroxylated or alkoxylated derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cis-3,5-dimethylmorpholine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical drugs.

Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions

Mecanismo De Acción

The mechanism of action of cis-3,5-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes, particularly those involved in cytokinesis and cell cycle regulation. The compound exerts its effects by binding to the active sites of these enzymes, thereby inhibiting their activity and disrupting normal cellular processes .

Comparación Con Compuestos Similares

Cis-3,5-dimethylmorpholine hydrochloride can be compared with other similar compounds, such as:

Morpholine: The parent compound, which lacks the methyl groups present in this compound.

Trans-3,5-dimethylmorpholine hydrochloride: A stereoisomer with different spatial arrangement of the methyl groups.

N-methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two methyl groups at the 3 and 5 positions. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .

Actividad Biológica

Cis-3,5-dimethylmorpholine hydrochloride (cis-DMM HCl) is a chiral heterocyclic compound that has garnered attention in pharmaceutical and agricultural research due to its unique biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Cis-DMM HCl is characterized by a morpholine ring structure with two methyl groups at the 3 and 5 positions in the cis configuration. Its molecular formula is C6H13ClN2O, with a molecular weight of approximately 151.64 g/mol. The compound's unique configuration influences its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity

1. Antifungal Activity

Cis-3,5-dimethylmorpholine has demonstrated significant antifungal properties, particularly through the inhibition of ergosterol synthesis. This mechanism involves the inhibition of the enzyme ethylesterase, which is crucial for fungal cell membrane integrity. Studies indicate that cis-DMM HCl is effective against fungi resistant to conventional fungicides, highlighting its potential as a novel antifungal agent .

2. Pharmacological Applications

The compound serves as an intermediate in synthesizing various pharmaceuticals and biologically active compounds. Its utility in drug development is underscored by its ability to interact with diverse biological targets. Research has shown that derivatives of morpholine compounds can exhibit varying degrees of biological activity, including neuropharmacological effects such as dopamine and norepinephrine uptake inhibition .

Synthesis

Cis-DMM HCl can be synthesized through various methods, typically involving multi-step chemical reactions. The general synthetic pathway includes:

- Formation of the Morpholine Ring: Starting from suitable precursors that contain nitrogen and carbon sources.

- Methylation: Introducing methyl groups at the 3 and 5 positions under controlled conditions to ensure the cis configuration.

- Hydrochloride Formation: Converting the base form into hydrochloride salt for improved stability and solubility.

This synthetic versatility makes cis-DMM HCl an attractive candidate for further research and application in drug synthesis.

Case Studies

Case Study 1: Antifungal Efficacy

In a comparative study assessing various morpholine derivatives, this compound exhibited superior antifungal activity against Fusarium species compared to its analogs. The study involved testing concentrations ranging from 10 to 100 µg/mL, with cis-DMM HCl showing a minimum inhibitory concentration (MIC) of 25 µg/mL against resistant strains .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of morpholine derivatives, including cis-DMM HCl. The results indicated that cis-DMM HCl significantly inhibited dopamine uptake in neuronal cell lines, with an IC50 value comparable to established inhibitors . This suggests potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Notable Properties |

|---|---|---|

| 3,4-Dimethylmorpholine | C6H13NO | Exhibits similar biological activity; used in synthesis |

| 2-Methylmorpholine | C5H11NO | Known for its use as a solvent in organic synthesis |

| Morpholine | C4H9NO | Common solvent; exhibits diverse reactivity |

This compound stands out due to its specific configuration and enhanced biological activity profile compared to other morpholine derivatives.

Propiedades

IUPAC Name |

(3R,5S)-3,5-dimethylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXQYCSQVMVHQR-KNCHESJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC[C@@H](N1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.